2-Aminobenzaldehyde oxime

Neutrophil Elastase Inhibition Anti-Inflammatory Drug Discovery Serine Protease Inhibitors

2-Aminobenzaldehyde oxime (CAS 3398-07-0) is an organic compound featuring both an amino group and an oxime functional group attached to a benzene ring. It exhibits a melting point of 134–135 °C and a predicted boiling point of 276.2±23.0 °C, with a density of 1.18±0.1 g/cm³ and a predicted pKa of 10.98±0.10.

Molecular Formula C7H8N2O
Molecular Weight 136.15g/mol
CAS No. 3398-07-0
Cat. No. B371122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzaldehyde oxime
CAS3398-07-0
Molecular FormulaC7H8N2O
Molecular Weight136.15g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NO)N
InChIInChI=1S/C7H8N2O/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H,8H2/b9-5+
InChIKeySHVJOFYRFYDESS-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzaldehyde Oxime (CAS 3398-07-0): Chemical Profile and Core Characteristics for Research Procurement


2-Aminobenzaldehyde oxime (CAS 3398-07-0) is an organic compound featuring both an amino group and an oxime functional group attached to a benzene ring [1]. It exhibits a melting point of 134–135 °C and a predicted boiling point of 276.2±23.0 °C, with a density of 1.18±0.1 g/cm³ and a predicted pKa of 10.98±0.10 . This compound serves as a versatile scaffold for the synthesis of derivatives with biological activity, particularly as inhibitors of neutrophilic serine proteases [1].

Why Generic 2-Aminobenzaldehyde Oxime Substitution Fails: Differentiating Structural Features and Biological Activity


2-Aminobenzaldehyde oxime cannot be arbitrarily substituted with its structural analogs due to critical differences in biological activity. While the parent compound exhibits weak inhibitory activity against human neutrophil elastase (HNE) and proteinase 3 (Pr3) (IC50 = 680 nM and 3020 nM, respectively) [1], modifications to the oxime moiety, such as those in derivative compound 6, can dramatically enhance potency (IC50 = 50 nM for HNE and 220 nM for Pr3) [2]. This stark disparity underscores the importance of the hydroxyl oxime group in ligand–enzyme affinity, as hydrogen bonding interactions are pivotal for inhibitory efficacy [1]. Consequently, the precise chemical structure directly dictates functional performance, rendering generic interchangeability invalid in research applications.

Quantitative Differentiation of 2-Aminobenzaldehyde Oxime: Head-to-Head Performance Data vs. Comparators


Weak but Selective HNE Inhibition: Quantitative Comparison with Sivelestat

2-Aminobenzaldehyde oxime demonstrates weak but measurable inhibition of human neutrophil elastase (HNE) with an IC50 of 680 nM [1]. In contrast, the clinically used HNE inhibitor sivelestat exhibits a significantly more potent IC50 of 44 ± 20 nM [2]. This 15.5-fold difference in potency highlights that the parent oxime is not a direct therapeutic candidate but serves as a critical scaffold for structure-activity relationship (SAR) studies aimed at optimizing inhibitor design.

Neutrophil Elastase Inhibition Anti-Inflammatory Drug Discovery Serine Protease Inhibitors

Selectivity Profile: Favorable HNE vs. Cathepsin G Discrimination

A key differentiator for 2-aminobenzaldehyde oxime is its selectivity against the related neutrophilic serine protease cathepsin G (CatG). The compound exhibits an IC50 > 10,000 nM for CatG [1], indicating essentially no inhibition. Compared to its activity against HNE (IC50 = 680 nM), this represents a >14.7-fold selectivity window favoring HNE. This selectivity profile is advantageous for developing targeted HNE inhibitors and contrasts with broader-spectrum protease inhibitors that may have increased off-target effects.

Enzyme Selectivity Protease Profiling Off-Target Screening

Scaffold Potential: 13.6-Fold Improvement in HNE Potency Through Derivatization

The value of 2-aminobenzaldehyde oxime is realized through its derivatives. A direct comparison between the parent compound and its optimized analog, compound 6, reveals a 13.6-fold enhancement in HNE inhibitory potency. The parent compound inhibits HNE with an IC50 of 680 nM [1], while compound 6 achieves an IC50 of 50 nM (0.05 µM) [2]. Furthermore, compound 6 also potently inhibits proteinase 3 (Pr3) with an IC50 of 220 nM (0.22 µM), whereas the parent compound is substantially weaker (IC50 = 3020 nM) [3].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Synthetic Versatility: Cyclocondensation to Yield Quinoline Derivatives

Unlike simple benzaldehyde oximes that may lack reactive sites for further elaboration, 2-aminobenzaldehyde oxime participates in cyclocondensation reactions with carbon suboxide (C₃O₂) to yield 2-oxo-1,2-dihydroquinoline derivatives . This reaction exploits the ortho-amino group, enabling the formation of a fused bicyclic system. The ability to generate quinoline scaffolds, which are privileged structures in medicinal chemistry, distinguishes this compound from analogs lacking the ortho-amino substitution pattern.

Heterocyclic Chemistry Synthetic Methodology Quinoline Synthesis

Physicochemical Stability: Defined Melting Point and Predicted Properties

2-Aminobenzaldehyde oxime is a well-defined solid with a sharp melting point of 134–135 °C . This contrasts with the parent 2-aminobenzaldehyde, which is known to be unstable and prone to polymerization under certain conditions. The oxime derivative offers enhanced bench stability, facilitating easier handling, storage, and purification. Predicted boiling point (276.2±23.0 °C) and density (1.18±0.1 g/cm³) further support its practical utility in synthetic workflows .

Compound Characterization Quality Control Storage Stability

Optimal Procurement and Application Scenarios for 2-Aminobenzaldehyde Oxime (CAS 3398-07-0)


Medicinal Chemistry: Scaffold for HNE/Pr3 Dual Inhibitor Development

Procure 2-aminobenzaldehyde oxime as a starting material for the synthesis and SAR exploration of novel dual inhibitors targeting human neutrophil elastase (HNE) and proteinase 3 (Pr3). The parent compound itself is a weak inhibitor (HNE IC50 = 680 nM; Pr3 IC50 = 3020 nM) but serves as the foundation for derivatives like compound 6, which achieve >13-fold enhanced potency (HNE IC50 = 50 nM; Pr3 IC50 = 220 nM) [1].

Synthetic Methodology: Precursor for Quinoline Heterocycle Synthesis

Utilize 2-aminobenzaldehyde oxime in cyclocondensation reactions with carbon suboxide (C₃O₂) to efficiently construct 2-oxo-1,2-dihydroquinoline scaffolds. This specific transformation leverages the ortho-amino group and is not feasible with meta- or para-substituted analogs, providing a direct route to privileged structures in drug discovery .

Chemical Biology: Probe for Serine Protease Selectivity Studies

Employ 2-aminobenzaldehyde oxime as a chemical probe to investigate selectivity profiles among neutrophilic serine proteases. The compound exhibits clear discrimination between HNE (IC50 = 680 nM) and cathepsin G (IC50 > 10,000 nM), making it a useful tool for validating target engagement and assessing off-target liability in early-stage assay development [2].

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